molecular formula C34H44N4O3S B2602766 5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one CAS No. 865659-83-2

5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B2602766
CAS No.: 865659-83-2
M. Wt: 588.81
InChI Key: VZLNONALOXPIDN-ZTKZIYFRSA-N
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Description

This compound (CAS 865659-83-2, molecular formula C₃₄H₄₄N₄O₃S, molecular weight 588.8 g/mol) is a structurally complex imidazol-4-one derivative. Its architecture integrates multiple pharmacophoric motifs:

  • A 1,3-benzodioxole moiety, known for enhancing bioavailability and metabolic stability in drug-like molecules .
  • A 4-(2,6-dimethylphenyl)piperazino group, a common structural feature in bioactive compounds due to its ability to engage in hydrogen bonding and π-π interactions .

Its structural complexity necessitates advanced analytical techniques (e.g., X-ray crystallography via SHELX programs) for characterization .

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(3,7-dimethyloct-6-enylsulfanyl)-3-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N4O3S/c1-24(2)8-6-9-25(3)14-19-42-34-35-29(20-28-12-13-30-31(21-28)41-23-40-30)33(39)38(34)22-36-15-17-37(18-16-36)32-26(4)10-7-11-27(32)5/h7-8,10-13,20-21,25H,6,9,14-19,22-23H2,1-5H3/b29-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLNONALOXPIDN-ZTKZIYFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)CN3C(=O)C(=CC4=CC5=C(C=C4)OCO5)N=C3SCCC(C)CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/N=C3SCCC(C)CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one (CAS No. not specified) is a complex organic molecule with potential biological activities. Its unique structural components suggest possible pharmacological properties, particularly in medicinal chemistry.

  • Molecular Formula : C34H44N4O3S
  • Molecular Weight : 588.80316 g/mol
  • Structural Features : The compound features a benzodioxole moiety, which is often associated with various biological activities including antioxidant and anti-inflammatory effects.

Biological Activity Overview

Research into the biological activity of this compound is limited; however, related compounds within its structural class have been studied for various pharmacological effects. Notably, compounds with similar imidazole and benzodioxole structures have demonstrated:

  • Antimicrobial Activity : Several derivatives exhibit significant antibacterial and antifungal properties. For instance, related imidazole derivatives have shown effectiveness against multiple bacterial strains with low MIC values (minimum inhibitory concentration) .
  • Anticancer Properties : Compounds featuring imidazole rings have been reported to possess anticancer activities. For example, hybrid derivatives of imidazole and quinoline have shown selective antitumor activity against specific cancer cell lines .
  • Anti-inflammatory Effects : Some benzodioxole-containing compounds have been noted for their ability to inhibit nitric oxide production in macrophages, suggesting potential anti-inflammatory properties .

Antimicrobial Activity

A study evaluated various synthesized compounds for their antibacterial and antifungal activities. The results indicated that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The most effective compounds had MIC values significantly lower than standard antibiotics .

CompoundMIC (µg/mL)Activity Type
Compound A0.12Bacterial
Compound B0.49Fungal

Anticancer Activity

Research on hybrid imidazole derivatives has shown promise in treating different cancer types. For instance, a compound with a similar structure exhibited a high degree of selectivity and potency against renal cancer cells (A498) and breast cancer cells (MDA-MB-468) .

CompoundCancer TypeIC50 (µM)
Compound XRenal Cancer A4980.05
Compound YBreast Cancer MDA-MB-4680.07

Anti-inflammatory Mechanisms

The anti-inflammatory potential of related compounds was assessed through their ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These findings indicate that compounds structurally similar to the target compound may offer therapeutic benefits in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Biological Relevance
Target Compound (865659-83-2) C₃₄H₄₄N₄O₃S 588.8 Benzodioxole, octenyl sulfanyl, dimethylphenylpiperazino Likely receptor modulation (inferred)
5-(1,3-Benzodioxol-5-ylmethylene)-2-(2,6-dimethylmorpholino)-imidazol-4-one (448229-93-4) C₁₇H₁₉N₃O₄ 329.36 Benzodioxole, morpholino Antimicrobial activity (analogous to )
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-thiazole derivatives C₂₇H₂₁ClF₂N₆S 547.0 Chlorophenyl, fluorophenyl, thiazole Structural rigidity, π-stacking capacity
5-Oxo-imidazole derivatives Variable ~300–450 Arylidene, pyrazol-3-one Antimicrobial, anti-inflammatory

Structural and Functional Differences

Core Heterocycle Modifications: The target compound’s imidazol-4-one core is substituted with a sulfanyl chain and a piperazino group, distinguishing it from simpler 5-oxo-imidazole derivatives (e.g., those in ), which lack these extended side chains.

Aromatic Substituents :

  • The 1,3-benzodioxole moiety is shared with CAS 448229-93-4 but absent in thiazole-based analogs (e.g., ). Benzodioxole’s electron-rich structure may enhance binding to aromatic residues in enzyme active sites, whereas thiazole derivatives rely on halogenated phenyl groups for target engagement .

Piperazino vs. Morpholino Groups: The 4-(2,6-dimethylphenyl)piperazino group in the target compound introduces basicity and conformational flexibility, contrasting with the morpholino group in CAS 448229-93-4, which is less basic and more rigid. Piperazino groups are common in CNS-targeting drugs, suggesting possible neurological applications .

Physicochemical and Pharmacokinetic Insights

  • Molecular Weight and Solubility : The target compound’s high molecular weight (588.8 g/mol) and hydrophobic substituents likely reduce aqueous solubility compared to smaller imidazole derivatives (e.g., ~300–450 g/mol in ). This may limit oral bioavailability unless formulated with solubilizing agents.
  • This contrasts with fluorophenyl/thiazole systems (e.g., ), where halogen atoms dominate electronic profiles.

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